Spectroscopic and Structural Elucidation of (6-Bromo-2-methyl-pyridin-3-yl)-methanol: A Technical Guide
Spectroscopic and Structural Elucidation of (6-Bromo-2-methyl-pyridin-3-yl)-methanol: A Technical Guide
This technical guide provides a comprehensive overview of the spectral data for the novel substituted pyridine derivative, (6-Bromo-2-methyl-pyridin-3-yl)-methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the detailed structural characterization of this compound. Given the absence of experimentally acquired spectra in publicly accessible databases, this guide leverages predictive methodologies and comparative analysis with structurally related analogs to provide a robust and scientifically grounded spectral profile.
Introduction
(6-Bromo-2-methyl-pyridin-3-yl)-methanol is a functionalized pyridine derivative with potential applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of a bromo-substituent, a methyl group, and a hydroxymethyl group on the pyridine ring offers multiple points for further chemical modification. Accurate characterization of this molecule is paramount for its effective utilization in synthetic chemistry and drug discovery programs. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, providing detailed protocols for data acquisition and in-depth interpretation of the expected spectral features.
Molecular Structure and Synthesis
The chemical structure of (6-Bromo-2-methyl-pyridin-3-yl)-methanol is presented below. A plausible synthetic route, adapted from the synthesis of similar pyridine derivatives, is also outlined.[1]
Caption: Molecular structure and proposed synthesis of (6-Bromo-2-methyl-pyridin-3-yl)-methanol.
Predicted Spectral Data
The following sections detail the predicted spectral data for (6-Bromo-2-methyl-pyridin-3-yl)-methanol. These predictions are generated using a combination of established spectral databases and prediction software.[2][3][4][5][6][7][8][9] For validation, a comparative analysis is made with the experimental data available for the structurally similar compound, (6-Bromo-pyridin-3-yl)-methanol.[10][11]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Comparative Data for (6-Bromo-pyridin-3-yl)-methanol (ppm)[11] |
| ~7.65 | d | 1H | H-4 | 7.60 (dd) |
| ~7.45 | d | 1H | H-5 | 7.49 (d) |
| ~4.70 | s | 2H | -CH₂OH | 4.72 (s) |
| ~2.55 | s | 3H | -CH₃ | N/A |
| ~2.00 | br s | 1H | -OH | 1.95 (s) |
Interpretation:
The predicted ¹H NMR spectrum of (6-Bromo-2-methyl-pyridin-3-yl)-methanol is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at position 4 (H-4) is expected to be a doublet due to coupling with the proton at position 5 (H-5). Similarly, H-5 will appear as a doublet. The introduction of the methyl group at position 2 is predicted to cause a slight upfield shift of the adjacent H-4 compared to the unmethylated analog.
The methylene protons of the hydroxymethyl group are expected to appear as a singlet around 4.70 ppm. The methyl protons at position 2 will likely give a sharp singlet at approximately 2.55 ppm. The hydroxyl proton is expected to be a broad singlet, and its chemical shift can vary depending on the concentration and solvent.
Experimental Protocol for ¹H NMR Spectroscopy:
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Comparative Data for (6-Bromo-pyridin-3-yl)-methanol (ppm) |
| ~158.0 | C-2 | N/A |
| ~148.5 | C-6 | ~149.0 |
| ~139.0 | C-4 | ~139.5 |
| ~135.0 | C-3 | ~135.5 |
| ~127.0 | C-5 | ~127.5 |
| ~63.0 | -CH₂OH | ~63.5 |
| ~23.0 | -CH₃ | N/A |
Interpretation:
The predicted ¹³C NMR spectrum is expected to show seven distinct signals. The carbon atom bearing the bromine (C-6) and the carbon attached to the nitrogen and methyl group (C-2) are expected to be the most downfield in the aromatic region. The remaining aromatic carbons (C-3, C-4, and C-5) will appear at their characteristic chemical shifts. The methylene carbon of the hydroxymethyl group is predicted to resonate around 63.0 ppm, while the methyl carbon should appear at approximately 23.0 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy:
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a higher sample concentration (20-50 mg) often being beneficial. A standard proton-decoupled pulse sequence is typically used to simplify the spectrum.
Mass Spectrometry (MS)
Predicted Mass Spectrum (Electron Ionization - EI):
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M+2⁺ peaks with approximately equal intensity).
-
Molecular Ion (M⁺): m/z = 201 and 203 (due to ⁷⁹Br and ⁸¹Br isotopes)
-
Major Fragmentation Pathways:
-
Loss of a hydrogen radical (-H): m/z = 200 and 202
-
Loss of a hydroxyl radical (-OH): m/z = 184 and 186
-
Loss of a hydroxymethyl radical (-CH₂OH): m/z = 170 and 172
-
Loss of a bromine radical (-Br): m/z = 122
-
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for Mass Spectrometry:
A sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common technique for volatile compounds like this.
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic -CH₃, -CH₂) |
| 1600-1550 | Medium | C=C and C=N stretch (pyridine ring) |
| 1450-1350 | Medium | C-H bend (aliphatic) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| ~800 | Strong | C-H out-of-plane bend (aromatic) |
| ~600 | Medium | C-Br stretch |
Interpretation:
The IR spectrum is expected to be dominated by a broad and strong absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol group.[12][13][14][15][16] Aromatic and aliphatic C-H stretching vibrations will be observed around 3000 cm⁻¹ and below 3000 cm⁻¹, respectively. The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1550 cm⁻¹ region. A strong C-O stretching band for the primary alcohol should be present around 1050-1000 cm⁻¹.
Experimental Protocol for IR Spectroscopy (ATR-FTIR):
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Summary of Spectral Data
| Technique | Predicted Key Data Points |
| ¹H NMR | Aromatic protons (~7.65, 7.45 ppm), -CH₂OH (~4.70 ppm), -CH₃ (~2.55 ppm), -OH (~2.00 ppm) |
| ¹³C NMR | Aromatic carbons (~158-127 ppm), -CH₂OH (~63.0 ppm), -CH₃ (~23.0 ppm) |
| Mass Spec. | M⁺ at m/z 201/203, fragments at m/z 200/202, 184/186, 170/172, 122 |
| IR | O-H stretch (3400-3200 cm⁻¹), C-O stretch (1050-1000 cm⁻¹) |
Conclusion
This technical guide provides a detailed predicted spectral analysis of (6-Bromo-2-methyl-pyridin-3-yl)-methanol. While experimental data is not yet publicly available, the predictive models, supported by comparative analysis with a close structural analog, offer a reliable foundation for the structural elucidation of this compound. The provided protocols serve as a practical guide for researchers aiming to acquire and interpret the spectral data of this and similar molecules. As with any predictive work, experimental verification is the ultimate standard, and it is hoped that this guide will facilitate such future studies.
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